6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
Description
Properties
IUPAC Name |
6-chloro-3,9-dihydropyrimido[4,5-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-5-1-2-7-6(3-5)8-9(14-7)12-4-13-10(8)15/h1-4H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFXGUSQGSIRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Effect of Piperidine Nitrogen Substituents on GSK-3β Inhibition
| Compound | Substituent (R1) | IC50 (µM) Mean ± SEM |
|---|---|---|
| 2 | Cyanoacetyl | 1.86 ± 0.11 |
| 6c | tert-Butyloxy | ≥10 |
| 8 | Aromatic ring | 5.46 ± 1.03 |
| 14 | Acetyl | 1.57 ± 0.30 |
| 16 | Propanoyl | 1.71 ± 0.52 |
| 17 | 3,3,3-Trifluoropropanoyl | ≥10 |
Note: Short-chain acyl substituents like acetyl and propanoyl retain biological activity, guiding acylation steps in synthesis.
Table 2: Influence of Halogen Substitution at the 7-Position and Other Modifications
| Compound | R2 (Halogen) | R3 | R4 (N-Methyl) | IC50 (µM) Mean ± SEM |
|---|---|---|---|---|
| 2 | Cl | -H | -CH3 | 1.86 ± 0.11 |
| 19 | F | -H | -CH3 | 1.79 ± 0.18 |
| 20 | Br | -H | -CH3 | 1.42 ± 0.16 |
| 21 | I | -H | -CH3 | 0.94 ± 0.17 |
| 22 | OCH3 | -H | -CH3 | ≥10 |
Note: Halogenation at the 6- or 7-position is tolerated and affects potency; methoxy substitution is unfavorable.
Analytical and Practical Notes on Preparation
Purity and Physical Form:
Commercially available this compound is typically obtained as a yellow to brown solid with a purity of approximately 95%, stored at 2-8°C to maintain stability.Safety and Handling:
The compound carries hazard warnings (e.g., H302, H317), indicating the need for appropriate safety measures during synthesis and handling.Optimization Strategies:
The introduction of amide bonds to improve metabolic stability suggests that synthetic methods should include controlled acylation steps, possibly under mild conditions to avoid degradation.
Summary of Preparation Methodology
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Construction of pyrimido[4,5-B]indole core | Cyclization of substituted indole/pyrimidine precursors | Base or acid catalysis, temperature control |
| 2 | Halogenation at 6-position | Chlorination reagents (e.g., N-chlorosuccinimide) | Selective halogenation critical |
| 3 | Hydroxylation/oxidation at 4-position | Oxidizing agents (e.g., peroxides) | To form the 4(9H)-one tautomer |
| 4 | Piperidine substitution and acylation | Piperidine derivatives, acyl chlorides or anhydrides | For metabolic stability enhancement |
| 5 | Purification and characterization | Chromatography, crystallization | Ensures >95% purity |
Chemical Reactions Analysis
6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one can undergo various reactions, depending on the reagents and conditions used:
Types of Reactions:
Oxidation: : It can be oxidized to introduce more functional groups, enhancing its reactivity or potential biological activity.
Reduction: : Reduction reactions can modify the electron density on the ring structures, altering their chemical behavior.
Substitution: : The chloro group allows for nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Common Reagents and Conditions:
Oxidation: : Typically performed using oxidizing agents like potassium permanganate or nitric acid.
Reduction: : Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: : Nucleophiles such as amines or thiols can substitute the chloro group under mild conditions.
Major Products:
Oxidized or reduced derivatives with altered pharmacological properties.
Substituted analogs with potentially enhanced biological activity.
Scientific Research Applications
Pharmaceutical Development
The primary application of 6-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one lies in its potential as a kinase inhibitor , specifically targeting glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various signaling pathways related to cancer and neurodegenerative diseases. The compound's structural features suggest it could effectively inhibit this kinase, leading to therapeutic applications in oncology and neurology.
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. Its derivatives have shown promise as anticancer agents, particularly in inhibiting cell growth in acute leukemia and triple-negative breast cancer models .
Case Studies
- GSK-3β Inhibition :
- Antitumor Activity :
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Chloro-9H-pyrimido[4,5-b]indole | Chlorine at position 7; indole core | Stronger GSK-3β inhibition compared to others |
| 2-Amino-5-chloro-3H-pyrimido[4,5-b]indole | Amino group at position 2; chlorine at position 5 | Enhanced solubility; varied biological activity |
| N4-(substituted phenyl)-N4-alkyl/desalkyl | Substituted phenyl groups; varied alkyl chains | Specific targeting of multidrug-resistant cells |
This table illustrates the varying degrees of biological activity and structural modifications among compounds related to this compound. The unique chlorine positioning in this compound contributes to its distinct electronic properties and interaction capabilities with biological targets.
Mechanism of Action
The mechanism by which 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one exerts its effects involves its interaction with various molecular targets:
Molecular Targets: : Enzymes, receptors, and DNA.
Pathways Involved: : Inhibition of key enzymes, interference with DNA replication, and modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one with related compounds in terms of synthesis, structural features, and biological relevance.
7-Chloro-9H-pyrimido[4,5-b]indole Derivatives
Compounds such as 7-Chloro-N-methyl-N-(piperidin-4-yl)-9H-pyrimido[4,5-b]indol-4-amine () share the pyrimidoindole core but differ in substituent placement. The 7-chloro derivatives exhibit modifications at the piperidine ring, including methyl, cyclopropylmethyl, and dimethylamino groups. These substitutions enhance lipophilicity and influence receptor binding, as demonstrated in biological evaluations (e.g., kinase inhibition assays).
Key Differences :
- Chlorine Position : The 6-chloro isomer (target compound) vs. 7-chloro derivatives alters electronic distribution and steric interactions.
- Side Chains : Piperidine modifications in 7-chloro analogs improve bioavailability but may reduce metabolic stability compared to the simpler 6-chloro structure.
2-Amino-5-chloro-3H-pyrimido[4,5-b]indol-4(9H)-one
This analog (CAS: 33421-59-9, ) introduces an amino group at the 2-position. However, commercial discontinuation () suggests synthesis challenges or instability, limiting its utility compared to the 6-chloro variant.
Thiazolo[4,5-b]pyridin-2-one Derivatives
Compounds such as 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one () replace the pyrimidine ring with a thiazole. These derivatives exhibit cytotoxicity in cancer cell lines, attributed to their planar structure and electron-withdrawing groups.
Imidazo[4,5-b]pyridines (e.g., PhIP)
PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, ) is a mutagenic heterocyclic amine with a fused imidazole-pyridine system. However, the 6-chloro pyrimidoindole lacks the mutagenic aminoimidazole moiety, suggesting safer pharmacological profiles.
Structural and Functional Data Table
Biological Activity
6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one is a heterocyclic compound characterized by a fused pyrimidine and indole structure. Its molecular formula is , and it features a chlorine atom at the 6-position and a carbonyl group at the 4-position of the pyrimidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases.
The precise mechanism of action for this compound remains largely unexplored; however, its structural similarity to known kinase inhibitors suggests that it may target specific enzymes involved in critical cellular processes. Notably, it has been identified as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a significant role in signaling pathways associated with cancer and neurodegenerative diseases .
Biological Activity and Research Findings
Recent studies have highlighted the compound's significant biological activity, particularly its cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting GSK-3β, with some exhibiting IC50 values in the nanomolar range. A study indicated that certain derivatives resulted in IC50 values as low as 360 nM .
Case Studies and Structure-Activity Relationship (SAR)
Research has demonstrated that structural modifications can enhance the biological potency of this compound. For example, amide-based derivatives were synthesized and evaluated for their inhibitory activity against GSK-3β. The introduction of specific functional groups was found to improve metabolic stability and reduce cytotoxicity while maintaining potent biological activity .
| Compound Name | IC50 (nM) | Unique Features |
|---|---|---|
| This compound | 360 | GSK-3β inhibitor |
| Amide Derivative 1 | 480 | Enhanced metabolic stability |
| Amide Derivative 2 | 250 | Improved selectivity for cancer cells |
Molecular Dynamics Simulations
Molecular dynamics simulations have provided insights into how this compound interacts within the active sites of kinases like GSK-3β. These studies are crucial for understanding its pharmacological profile and optimizing derivatives for enhanced efficacy .
Q & A
Q. What are the common synthetic routes for preparing 6-chloro-3H-pyrimido[4,5-b]indol-4(9H)-one?
The synthesis typically involves cyclocondensation of substituted indole precursors with chlorinated pyrimidine intermediates. A key step is the use of POCl₃ under reflux conditions to introduce the chlorine substituent at the 6-position . For example, compound 9 (a structural analog) was synthesized by refluxing a pyrimidoindole precursor in POCl₃ at 110–120°C for 4 hours, followed by neutralization with NH₃·H₂O and purification via column chromatography (70% yield) .
Q. How is the molecular structure of this compound characterized?
Common techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromaticity (e.g., δ 11.41 ppm for indolic NH in analogs ).
- Mass spectrometry (ESI-MS) : For molecular weight validation (e.g., [M+1] peaks in analogs ).
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., single-crystal analysis of pyrimidoquinoline derivatives ).
Q. What biological activities are associated with pyrimido[4,5-b]indole derivatives?
These compounds exhibit antiviral (e.g., inhibition of Zika virus NS5 RdRp ), anticancer (via kinase or topoisomerase inhibition ), and antibacterial properties. Activity often correlates with substituent patterns on the pyrimidine and indole rings .
Advanced Research Questions
Q. How can reaction conditions be optimized to avoid side products during synthesis?
Unexpected products (e.g., tetrahydro-pyrazoloquinoline instead of pyrimidodipyrimidine) may arise from solvent or catalyst mismatches. In one case, replacing water with ethanol and optimizing catalysts ([BMIM][BF₄]) improved yields and reduced side reactions . Reaction monitoring via TLC/HPLC is critical for early detection of anomalies .
Q. How do structural modifications influence antiviral potency?
Structure-Activity Relationship (SAR) studies reveal:
- Chlorine at position 6 : Enhances binding to viral polymerases (e.g., ZIKV NS5 RdRp inhibition ).
- Substituents on the indole ring : Bulky groups (e.g., benzyl) improve allosteric modulation of target proteins .
- Amino or thioether side chains : Increase solubility and bioavailability (e.g., 97% yield for phenylthio derivatives ).
Table 1 : SAR Trends in Pyrimidoindole Derivatives
Q. How can contradictory data in bioactivity assays be resolved?
For example, conflicting IC₅₀ values may arise from assay conditions (e.g., cell line variability or solvent effects). Strategies include:
Q. What analytical methods are used to confirm regioselectivity in complex reactions?
- NOESY NMR : Differentiates between regioisomers (e.g., pyrimido[4,5-b] vs. [5,4-b] indole systems ).
- High-resolution MS/MS : Identifies fragment ions unique to each isomer .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2-day ammonolysis reduced to hours under microwave conditions ).
- Catalyst screening : Ionic liquids like [BMIM][Br] enhance reaction efficiency (95°C, 95% yield in pyrimidoquinoline syntheses ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
